molecular formula C14H19ClN2 B13716061 2-Amino-8-ethyl-3-propylquinoline hydrochloride CAS No. 1171691-18-1

2-Amino-8-ethyl-3-propylquinoline hydrochloride

Cat. No.: B13716061
CAS No.: 1171691-18-1
M. Wt: 250.77 g/mol
InChI Key: NNMPJDQOYJRYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-8-ethyl-3-propylquinoline hydrochloride is a chemical compound with the molecular formula C14H19ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-ethyl-3-propylquinoline hydrochloride typically involves the reaction of 8-ethyl-3-propylquinoline with an amine source under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-ethyl-3-propylquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinoline derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

2-Amino-8-ethyl-3-propylquinoline hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-8-ethyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with proteins and enzymes, affecting their function and activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-Amino-8-ethyl-3-propylquinoline hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

1171691-18-1

Molecular Formula

C14H19ClN2

Molecular Weight

250.77 g/mol

IUPAC Name

8-ethyl-3-propylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C14H18N2.ClH/c1-3-6-12-9-11-8-5-7-10(4-2)13(11)16-14(12)15;/h5,7-9H,3-4,6H2,1-2H3,(H2,15,16);1H

InChI Key

NNMPJDQOYJRYTK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C(=C1)C=CC=C2CC)N.Cl

Origin of Product

United States

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